molecular formula C18H21ClN2O3S B5220810 N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Número de catálogo B5220810
Peso molecular: 380.9 g/mol
Clave InChI: NFMPSHXFGHPDKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as CGP 49823, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

CGP 49823 acts as a selective antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a crucial role in the regulation of inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, CGP 49823 inhibits the activity of excitatory neurotransmitters, leading to a decrease in neuronal excitability and a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, inhibit the activation of microglia, and decrease the production of reactive oxygen species. It has also been shown to improve cognitive function and reduce seizure activity in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CGP 49823 is its selectivity for the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in various diseases. However, its limited solubility in aqueous solutions and low bioavailability can make it challenging to use in certain experiments.

Direcciones Futuras

There are several future directions for the study of CGP 49823. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for chronic pain and inflammation. Additionally, further research is needed to optimize the synthesis and formulation of CGP 49823 to improve its bioavailability and solubility.
In conclusion, CGP 49823 is a promising compound with potential therapeutic applications in various diseases. Its selective antagonism of the glycine receptor makes it a valuable tool for studying the role of glycine receptors in disease pathogenesis. While there are limitations to its use in certain experiments, further research is needed to optimize its formulation and explore its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of CGP 49823 involves the reaction of 2-chlorobenzylamine with ethyl glycinate and 4-methylbenzenesulfonyl chloride. The resulting compound is purified using chromatography techniques to obtain the final product.

Aplicaciones Científicas De Investigación

CGP 49823 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.

Propiedades

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-21(25(23,24)16-10-8-14(2)9-11-16)13-18(22)20-12-15-6-4-5-7-17(15)19/h4-11H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPSHXFGHPDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)-2-(N-ethyl-4-methylphenylsulfonamido)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.